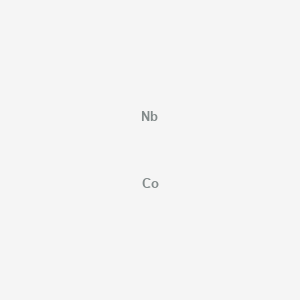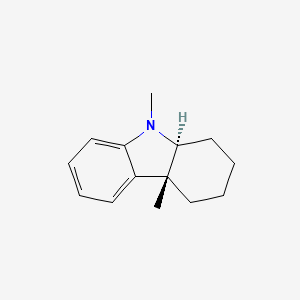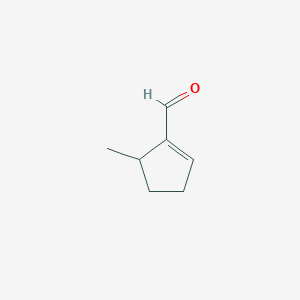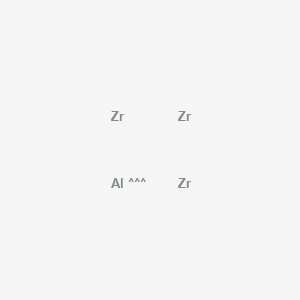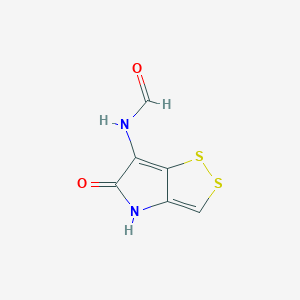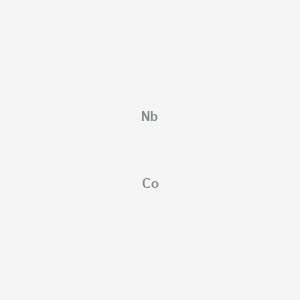
Cobalt;niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and niobium form a variety of intermetallic compounds and alloys that have significant industrial and scientific applications. These compounds are known for their unique properties, such as high melting points, excellent mechanical strength, and resistance to oxidation and corrosion. The combination of cobalt and niobium is particularly interesting due to the synergistic effects that enhance their individual properties, making them suitable for high-performance materials and catalytic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt and niobium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of cobalt nitrate and niobium oxalate solutions using ammonium hydroxide as a precipitating agent. The resulting precipitate is then calcined to form the desired cobalt-niobium oxide .
Industrial Production Methods: In industrial settings, cobalt and niobium alloys are typically produced by melting pure metals in an arc furnace under an inert atmosphere. This process involves heating cobalt and niobium to high temperatures until they melt and form a homogeneous mixture. The molten alloy is then cooled and solidified to obtain the desired intermetallic compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt and niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt-niobium oxides can participate in redox reactions, where cobalt acts as a redox-active center and niobium provides structural stability .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and niobium compounds include hydrogen peroxide, ammonia, and various acids and bases. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving cobalt and niobium compounds include cobalt niobate, cobalt niobium oxide, and various mixed oxides. These products have unique properties that make them suitable for catalytic and electronic applications .
Applications De Recherche Scientifique
Cobalt and niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia. In biology and medicine, cobalt-niobium alloys are explored for their potential use in biomedical implants due to their biocompatibility and mechanical strength. In industry, these compounds are used in the production of high-performance materials, such as superalloys and high-entropy alloys, which are essential for aerospace and automotive applications .
Mécanisme D'action
The mechanism of action of cobalt and niobium compounds is primarily based on their redox properties and surface acidity. Cobalt acts as a redox-active center, facilitating electron transfer reactions, while niobium provides structural stability and enhances the overall catalytic activity. The interaction between cobalt and niobium in mixed oxides leads to improved catalytic performance and selectivity in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cobalt-niobium include cobalt-tantalum, cobalt-molybdenum, and cobalt-titanium alloys. These compounds share similar properties, such as high melting points and excellent mechanical strength .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox activity and structural stability. The synergistic effects between cobalt and niobium result in enhanced catalytic performance and resistance to oxidation and corrosion, making them superior to other similar compounds in certain applications .
Propriétés
Numéro CAS |
12139-72-9 |
|---|---|
Formule moléculaire |
CoNb |
Poids moléculaire |
151.83956 g/mol |
Nom IUPAC |
cobalt;niobium |
InChI |
InChI=1S/Co.Nb |
Clé InChI |
BDMHSCBWXVUPAH-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




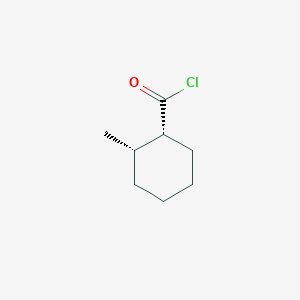

![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)


